Cediranib - 288383-20-0

Cediranib

Catalog Number: EVT-287561
CAS Number: 288383-20-0
Molecular Formula: C25H27FN4O3
Molecular Weight: 450.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cediranib is a potent, orally bioavailable, small-molecule tyrosine kinase inhibitor that selectively targets all three vascular endothelial growth factor receptors (VEGFR-1, -2, and -3) [, , , , , , , , , , , , , , , , , , ]. Developed by AstraZeneca, it is investigated for its anti-angiogenic and antitumor properties in various preclinical and clinical settings [, , , , , , , , , , , , , , , , , , ]. In scientific research, Cediranib serves as a valuable tool to investigate the role of VEGF signaling in various physiological and pathological processes, including tumor angiogenesis and growth.

Mechanism of Action

Cediranib exerts its anti-angiogenic and antitumor effects primarily by inhibiting the VEGF signaling pathway [, , , , , , , , , , , , , , , , , , ]. VEGF is a key regulator of angiogenesis, the formation of new blood vessels from pre-existing ones, which is essential for tumor growth and metastasis [, , , , , , , , , , , , , , , , , , ].

  • VEGFR Inhibition: Cediranib binds to the intracellular tyrosine kinase domain of VEGFRs, preventing the binding of ATP and subsequent phosphorylation of downstream signaling molecules [, , , , , , , , , , , , , , , , , , ]. This inhibition disrupts the signaling cascade responsible for endothelial cell proliferation, migration, survival, and permeability, ultimately leading to the suppression of angiogenesis [, , , , , , , , , , , , , , , , , , ].

  • Downregulation of HDR: Cediranib can also directly influence DNA repair mechanisms, specifically targeting Homology-Directed Repair (HDR) []. This effect is achieved through two main pathways: (1) Hypoxia-mediated suppression: By interrupting tumor blood supply, Cediranib induces hypoxia, which leads to decreased expression of crucial HDR factors BRCA1/2 and RAD51 recombinase (RAD51) []; (2) Direct suppression: Cediranib directly targets the PDGFR pathway, leading to the activation of protein phosphatase 2A (PP2A) and subsequent repression of BRCA1/2 and RAD51 expression by E2F transcription factor 4 (E2F4)/RB transcriptional corepressor like 2 (RB2/p130) [].

This dual action mechanism makes Cediranib a potential candidate for combination therapies with other anti-cancer agents, particularly PARP inhibitors, as it can synergistically enhance their efficacy [].

Physical and Chemical Properties Analysis

The provided papers primarily focus on the biological and pharmacological aspects of Cediranib. While mentioning its oral bioavailability and suitability for once-daily dosing, they do not delve into detailed analysis of its specific physical and chemical properties [, ]. Further research is required to acquire comprehensive data on its physicochemical characteristics.

Applications
  • Ovarian Cancer: Studies demonstrated the synergistic antitumor efficacy of Cediranib in combination with the PARP inhibitor Olaparib in preclinical models and clinical trials involving patients with recurrent platinum-sensitive ovarian cancer [, ]. The combination significantly improved progression-free survival compared to Olaparib alone, highlighting the potential for targeted therapy approaches in this cancer type [, ].

  • Glioblastoma: Research explored Cediranib's potential in treating glioblastoma, a highly aggressive brain tumor. In preclinical models, combining Cediranib with other agents like the late-stage autophagy inhibitor Quinacrine [, ] or the proteasome inhibitor SC68896 [] demonstrated synergistic antivascular and antitumor effects, delaying tumor growth and extending survival compared to monotherapies [, , ].

  • Colorectal Cancer: Cediranib's efficacy has been evaluated in combination with chemotherapy regimens like FOLFOX/CAPOX and mFOLFOX6 as a first-line treatment for metastatic colorectal cancer [, ]. While showing comparable activity to Bevacizumab in terms of progression-free and overall survival, the combination did not meet the predefined boundary for PFS non-inferiority and requires further investigation [, ].

  • Lung Cancer: Preclinical studies demonstrated the potential of Cediranib in combination with chemotherapy and/or radiation therapy for treating both non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) [, , , , ]. In orthotopic models, Cediranib enhanced the antitumor and anti-metastatic effects of radiation and chemotherapy, suggesting promising potential for further clinical development [, , , , ].

  • Endometrial Cancer: Research explored the efficacy of Cediranib in combination with Olaparib in patients with recurrent endometrial cancer []. While showing modest clinical efficacy, the combination did not meet the study's primary endpoint and requires further investigation to determine its full therapeutic potential [].

  • Acute Myeloid Leukemia (AML): Studies investigated the safety and tolerability of Cediranib in patients with relapsed or refractory AML []. While showing manageable toxicity profiles, Cediranib demonstrated preliminary evidence of antitumor activity as a monotherapy, warranting further exploration in clinical trials [].

Properties

CAS Number

288383-20-0

Product Name

Cediranib

IUPAC Name

4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline

Molecular Formula

C25H27FN4O3

Molecular Weight

450.5 g/mol

InChI

InChI=1S/C25H27FN4O3/c1-16-12-17-19(29-16)6-7-21(24(17)26)33-25-18-13-22(31-2)23(14-20(18)27-15-28-25)32-11-5-10-30-8-3-4-9-30/h6-7,12-15,29H,3-5,8-11H2,1-2H3

InChI Key

XXJWYDDUDKYVKI-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5

Solubility

Soluble in DMSO, not in water

Synonyms

4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline
AZD 2171
AZD-2171
AZD2171
cedirani

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.